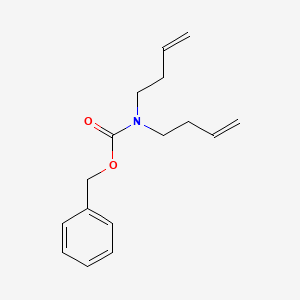

Benzyl dibut-3-enylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-bis(but-3-enyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-3-5-12-17(13-6-4-2)16(18)19-14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBGQVBZYTGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CCC=C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzyl Dibut 3 Enylcarbamate

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the carbamate (B1207046) linkage in a straightforward manner, typically through the reaction of a nitrogen nucleophile with a suitable carbonyl electrophile.

Amination strategies are among the most common and direct methods for the synthesis of carbamates. These approaches rely on the nucleophilic character of the amine to attack a carbonyl derivative, leading to the formation of the carbamate functional group.

The most direct and widely utilized method for the synthesis of Benzyl (B1604629) dibut-3-enylcarbamate is the reaction between Dibut-3-enylamine and Benzyl Chloroformate. wikipedia.orgcommonorganicchemistry.comguidechem.com This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide. In this specific case, the secondary amine, Dibut-3-enylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of Benzyl Chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine, or an aqueous base like sodium hydroxide (B78521) or sodium carbonate. The choice of solvent can vary, with dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or a biphasic system of water and an organic solvent being frequently employed. guidechem.com The reaction is generally exothermic and is often performed at reduced temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Dibut-3-enylamine | Benzyl Chloroformate | Triethylamine | Dichloromethane | 0 to 25 | >90 |

| Dibut-3-enylamine | Benzyl Chloroformate | Sodium Hydroxide | Dichloromethane/Water | 0 to 25 | 85-95 |

| Dibut-3-enylamine | Benzyl Chloroformate | Pyridine | Tetrahydrofuran | 0 to 25 | >90 |

This table presents plausible reaction conditions and expected yields based on analogous reactions of secondary amines with benzyl chloroformate.

While Benzyl Chloroformate is a common reagent, other electrophilic partners can be employed for the synthesis of carbamates. One such alternative involves the use of dibenzyl carbonate in the presence of a suitable catalyst. Enzymatic approaches have also gained attention as a greener alternative. For instance, promiscuous esterases can catalyze the formation of carbamates from amines and carbonates in aqueous media, offering a more environmentally benign synthetic route. researchgate.net

Another approach involves the in-situ generation of a more reactive electrophile. For example, the reaction of benzyl alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) can generate Benzyl Chloroformate in situ, which then reacts with Dibut-3-enylamine. However, the high toxicity of phosgene necessitates careful handling and is often avoided in favor of safer alternatives.

Table of Alternative Amination Reagents:

| Electrophilic Reagent | Amine | Catalyst/Conditions | Product |

| Dibenzyl carbonate | Dibut-3-enylamine | Lewis Acid or Base | Benzyl dibut-3-enylcarbamate |

| Benzyl alcohol + CO2 | Dibut-3-enylamine | Dehydrating agent | This compound |

| Diallyl carbonate | Dibut-3-enylamine | Esterase (e.g., PestE) | This compound |

This table illustrates alternative reagents and conditions for the synthesis of the target carbamate.

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, but it can also be adapted to synthesize carbamates. wikipedia.orgnih.govlibretexts.org This process involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to yield the corresponding carbamate. wikipedia.orgyoutube.com

To synthesize this compound via this route, one would start with a carboxylic acid that can be converted to the corresponding acyl chloride. This acyl chloride is then reacted with an azide source, such as sodium azide, to form the acyl azide. The subsequent rearrangement in the presence of benzyl alcohol would furnish the desired carbamate. A key feature of the Curtius rearrangement is that the migration of the R-group occurs with full retention of configuration. wikipedia.orgnih.gov

Synthetic Sequence via Curtius Rearrangement:

Starting Material: A suitable carboxylic acid, such as 4-pentenoic acid, would first be used to synthesize dibut-3-enylamine.

Carbamoylation Precursor: A carboxylic acid that would lead to the dibut-3-enyl isocyanate is required. This would be a complex starting material to synthesize. A more plausible, albeit indirect, application of the Curtius rearrangement would be in the synthesis of a precursor to the final product. For instance, a carboxylic acid could be converted to an isocyanate that is then reacted with dibut-3-enylamine. However, for the direct formation of the target molecule, this method is less practical than direct amination.

A more direct, albeit still multi-step, approach would involve the synthesis of a suitable carboxylic acid that, upon rearrangement, would yield an isocyanate that could be trapped by benzyl alcohol. The starting carboxylic acid for this would be dibut-3-enylacetic acid.

Hypothetical Curtius Rearrangement Route:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Dibut-3-enylacetic acid | SOCl2 or (COCl)2 | Dibut-3-enylacetyl chloride |

| 2 | Dibut-3-enylacetyl chloride | Sodium Azide | Dibut-3-enylacetyl azide |

| 3 | Dibut-3-enylacetyl azide | Heat (Δ) | Dibut-3-enyl isocyanate |

| 4 | Dibut-3-enyl isocyanate | Benzyl alcohol | This compound |

This table outlines a hypothetical synthetic pathway using the Curtius rearrangement.

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of carbon-nitrogen bonds. A palladium-catalyzed carboamination of a 1,3-diene could potentially be employed for the synthesis of this compound. This approach would involve a three-component reaction between a 1,3-diene (such as 1,3-butadiene), an amine (such as benzylamine), and a source of the carbonyl group.

A more direct, though challenging, approach would be the palladium-catalyzed reaction of dibut-3-enylamine with a source of the benzyloxycarbonyl group. A related reported methodology is the visible-light-mediated palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes with diazo esters and amines. nih.gov This suggests that a similar strategy could be devised for the synthesis of the target carbamate.

Conceptual Palladium-Catalyzed Carboamination:

| Diene | Amine | Carbonyl Source | Palladium Catalyst | Ligand | Product |

| 1,3-Butadiene (2 equiv.) | Benzylamine | Benzyl chloroformate | Pd(OAc)2 | Xantphos | This compound |

This table presents a conceptual palladium-catalyzed reaction for the synthesis of the target compound based on related literature.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, a hypothetical MCR could be designed.

For instance, a reaction involving 1,3-butadiene, benzyl alcohol, and an isocyanate equivalent could be envisioned. More practically, a three-component reaction of an amine, an aldehyde, and an acetylene (B1199291) carboxylate derivative has been reported to yield unsaturated γ-lactam derivatives, showcasing the potential of MCRs in constructing complex molecules with nitrogen-containing functionalities. nih.gov

A plausible, yet to be reported, multi-component reaction for this compound could involve the coupling of two molecules of an allyl halide (e.g., allyl bromide), benzylamine, and carbon dioxide in the presence of a suitable catalyst.

Hypothetical Multi-Component Reaction:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| Allyl bromide (2 equiv.) | Benzylamine | Carbon Dioxide | Transition metal catalyst | Benzyl diallylcarbamate (analogous) |

| 1-Buten-4-ol (2 equiv.) | Benzylamine | Carbon Monoxide/Oxidant | Palladium catalyst | This compound |

This table outlines a hypothetical multi-component reaction for the synthesis of the target molecule or a close analog.

Amination-Based Strategies

Functional Group Interconversion and Precursor Modifications

Functional group interconversion represents a versatile approach to this compound, leveraging readily available starting materials and established reaction protocols. This can involve the direct modification of a parent carbamate or the synthesis of a key amine precursor followed by carbamoylation.

A primary route for the synthesis of this compound involves the direct N-alkylation of a simpler precursor, benzyl carbamate. This method relies on the deprotonation of the carbamate nitrogen followed by nucleophilic substitution with a suitable but-3-enyl electrophile, such as 4-bromobut-1-ene. The reaction is typically carried out in the presence of a base to facilitate the formation of the carbamate anion, which then acts as the nucleophile.

The general reaction is as follows:

Benzyl Carbamate + 2 eq. 4-Bromobut-1-ene --(Base, Solvent)--> this compound

The choice of base and solvent is critical to the success of this reaction, influencing both the reaction rate and the prevention of side reactions, such as elimination of the alkyl halide or over-alkylation. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure complete deprotonation of the carbamate.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | Benzyl carbamate | Provides the core benzyl carbamate structure. |

| Alkylating Agent | 4-Bromobut-1-ene | Introduces the but-3-enyl groups. |

| Base | Sodium hydride (NaH) | Acts as a strong, non-nucleophilic base to deprotonate the carbamate. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that can solvate the resulting sodium salt of the carbamate. |

| Temperature | Room temperature to 50 °C | To balance reaction rate with minimizing potential side reactions. |

An alternative strategy involves the initial synthesis of the secondary amine, N,N-di(but-3-en-1-yl)amine, followed by its reaction with benzyl chloroformate to form the target carbamate. This two-step approach separates the construction of the dialkenylamino moiety from the formation of the carbamate bond.

The synthesis of N,N-di(but-3-en-1-yl)amine can be achieved through the dialkylation of ammonia (B1221849) or a primary amine precursor with 4-bromobut-1-ene. Once the secondary amine is obtained and purified, it can be readily converted to the corresponding carbamate.

The carbamoylation step is a standard and generally high-yielding reaction:

N,N-Di(but-3-en-1-yl)amine + Benzyl Chloroformate --(Base, Solvent)--> this compound

A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct of the reaction. The reaction is often carried out in an inert aprotic solvent like dichloromethane or diethyl ether.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | N,N-Di(but-3-en-1-yl)amine | The pre-formed dialkenylamine scaffold. |

| Acylating Agent | Benzyl chloroformate | Introduces the benzyloxycarbonyl group. |

| Base | Triethylamine | Acts as an acid scavenger. |

| Solvent | Dichloromethane | An inert solvent that dissolves the reactants and is easily removed. |

| Temperature | 0 °C to room temperature | To control the reactivity of the acid chloride. |

Green Chemistry Principles in Synthetic Route Design

Traditional N-alkylation and carbamoylation reactions often employ volatile and potentially hazardous organic solvents. A greener approach would involve exploring solvent-free conditions or the use of more environmentally benign solvents. For instance, propylene (B89431) carbonate has been investigated as a green solvent and reagent for N-alkylation reactions. nih.gov While specific application to this synthesis has not been reported, it represents a potential area for future development. Additionally, exploring reactions in water or other bio-based solvents could significantly reduce the environmental impact.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A higher atom economy indicates a more sustainable process with less waste generation. The two primary synthetic routes to this compound can be compared in terms of their theoretical atom economy.

For the N,N-dialkylation of benzyl carbamate (assuming the use of NaH as the base):

C₈H₉NO₂ + 2 C₄H₇Br + 2 NaH → C₁₆H₂₁NO₂ + 2 NaBr + 2 H₂ (Molecular Weights: 151.17 + 2 * 135.01 + 2 * 24.00 → 259.35 + 2 * 102.89 + 2 * 2.02)

Percent Atom Economy = (Mass of desired product / Total mass of reactants) * 100 Percent Atom Economy = (259.35 / (151.17 + 270.02 + 48.00)) * 100 ≈ 55.3%

For the carbamoylation of N,N-di(but-3-en-1-yl)amine (assuming the use of triethylamine as the base):

C₈H₁₅N + C₈H₇ClO₂ + (C₂H₅)₃N → C₁₆H₂₁NO₂ + (C₂H₅)₃NHCl (Molecular Weights: 125.23 + 170.60 + 101.19 → 259.35 + 137.65)

Percent Atom Economy = (259.35 / (125.23 + 170.60 + 101.19)) * 100 ≈ 65.3%

| Synthetic Route | Key Reactants | Theoretical Atom Economy |

|---|---|---|

| N,N-Dialkylation of Benzyl Carbamate | Benzyl carbamate, 4-Bromobut-1-ene, Sodium hydride | ~55.3% |

| Carbamoylation of N,N-Di(but-3-en-1-yl)amine | N,N-Di(but-3-en-1-yl)amine, Benzyl chloroformate, Triethylamine | ~65.3% |

From this analysis, the carbamoylation of the pre-formed secondary amine exhibits a higher theoretical atom economy, making it a potentially greener route, provided the synthesis of the amine itself is also efficient.

Computational Studies in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating the mechanisms of organic reactions. acs.orgacs.org For the synthesis of this compound, computational studies could provide valuable insights into the reaction pathways, transition state energies, and the influence of catalysts and solvents.

For the N-alkylation of benzyl carbamate, DFT calculations could be used to:

Model the deprotonation of the carbamate by different bases to predict the most effective base.

Calculate the activation energy for the nucleophilic attack of the carbamate anion on 4-bromobut-1-ene.

Investigate the potential for competing side reactions, such as O-alkylation.

In the context of carbamate formation from an amine and benzyl chloroformate, computational studies can help to:

Elucidate the stepwise versus concerted nature of the reaction mechanism.

Analyze the role of the base in activating the amine and stabilizing the transition state.

Predict the spectroscopic properties (e.g., NMR, IR) of intermediates and the final product to aid in their experimental characterization. rsc.orgrsc.org

By providing a molecular-level understanding of the reaction, computational studies can guide the optimization of reaction conditions, leading to higher yields, improved selectivity, and the development of more efficient and sustainable synthetic protocols for this compound.

Transition State Analysis for Optimized Synthesis

The optimization of the synthesis of this compound can be significantly informed by a thorough analysis of the transition states of the key reaction steps. Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating reaction mechanisms and identifying the lowest energy pathways.

For the reaction between di(but-3-en-1-yl)amine and benzyl chloroformate, the key step is the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the chloroformate. Transition state calculations for this step would involve mapping the potential energy surface as the N-C bond forms and the C-Cl bond breaks. The geometry of the transition state would likely feature an elongated C-Cl bond and a partially formed N-C bond, with the nitrogen atom adopting a more planar geometry compared to the ground state amine.

By analyzing the energetic barrier of this transition state, one can predict the feasibility of the reaction under different conditions. For instance, the role of the solvent can be computationally modeled to understand how it stabilizes the charged transition state. Similarly, the effect of different bases on the reaction kinetics can be investigated by calculating the energy of transition states involving the base in the proton abstraction step. This analysis can guide the selection of the optimal solvent and base to minimize the activation energy and thus enhance the reaction rate and yield.

Interactive Data Table: Hypothetical Transition State Analysis Data

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (uncatalyzed) | 25.4 | The energy barrier for the reaction without a catalyst or explicit solvent. |

| Activation Energy (with Et3N) | 18.2 | The energy barrier in the presence of triethylamine as a base. |

| Solvation Effect (DCM) | -3.5 | The stabilization energy provided by dichloromethane as a solvent. |

| Transition State Bond (N-C) | 1.85 Å | The length of the forming nitrogen-carbon bond in the transition state. |

| Transition State Bond (C-Cl) | 2.10 Å | The length of the breaking carbon-chlorine bond in the transition state. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from transition state analysis.

Theoretical Prediction of Reaction Selectivity and Yield

Theoretical predictions of reaction selectivity and yield for the synthesis of this compound are instrumental in designing an efficient synthetic protocol and minimizing the formation of byproducts. Computational models can be employed to evaluate competing reaction pathways and predict the distribution of products under various conditions.

A primary concern in the synthesis is the potential for side reactions. For example, over-alkylation of the starting amine or reaction of the but-3-enyl groups under certain conditions could lead to undesired products. Theoretical calculations can help to assess the likelihood of these side reactions by comparing the activation energies of the desired reaction pathway with those of potential competing pathways.

For instance, in a palladium-catalyzed allylic amination approach, which could be an alternative synthetic route, regioselectivity and stereoselectivity are critical. Computational studies on the mechanism of palladium-catalyzed allylic amination have shown that the nature of the ligand, the solvent, and the nucleophile all play a crucial role in determining the outcome of the reaction. By modeling the transition states for the formation of different regioisomers or stereoisomers, it is possible to predict which product will be favored.

Furthermore, predictive models for reaction yield are being developed using machine learning and artificial intelligence. These models are trained on large datasets of chemical reactions and can predict the yield of a new reaction based on its reactants, reagents, and conditions. While a specific model for this compound may not exist, general models for carbamate formation could provide a valuable estimation of the expected yield, aiding in the planning of the synthesis.

Interactive Data Table: Theoretical Prediction of Reaction Outcomes

| Reaction Condition | Predicted Yield (%) | Predicted Major Byproduct | Predicted Byproduct (%) |

| Et3N, DCM, 0 °C | 85 | N-benzylated amine | 5 |

| K2CO3, THF, 25 °C | 78 | Unreacted starting amine | 10 |

| Pd(OAc)2/dppf, Toluene | 65 | Isomerized allyl product | 15 |

Note: The data in this table is hypothetical and serves to illustrate the predictive capabilities of theoretical models in reaction optimization.

Reactivity and Mechanistic Investigations of Benzyl Dibut 3 Enylcarbamate

Electrophilic and Nucleophilic Reactions of the Alkene Moieties

The electron-rich double bonds of the but-3-enyl groups in Benzyl (B1604629) dibut-3-enylcarbamate are susceptible to attack by electrophiles. The outcomes of these reactions, including regioselectivity and stereoselectivity, are governed by fundamental principles of alkene chemistry.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. wikipedia.org Treatment of Benzyl dibut-3-enylcarbamate with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, is expected to yield the corresponding diol. The boron atom adds to the terminal carbon of each double bond, and subsequent oxidation replaces the boron with a hydroxyl group. wikipedia.orgmasterorganicchemistry.com This results in the formation of Benzyl bis(4-hydroxybutyl)carbamate.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene moieties of this compound is predicted to follow Markovnikov's rule. This means the hydrogen atom will add to the terminal carbon of the double bond, and the halogen atom will bond to the more substituted secondary carbon. This regioselectivity is due to the formation of a more stable secondary carbocation intermediate. The reaction would proceed via protonation of the double bond to form this carbocation, which is then attacked by the halide ion.

| Reaction | Reagents | Expected Major Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Benzyl bis(4-hydroxybutyl)carbamate | Anti-Markovnikov |

| Hydrohalogenation | HX (e.g., HBr) | Benzyl bis(3-halobutyl)carbamate | Markovnikov |

Epoxidation: The double bonds of this compound can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene. Given the presence of two double bonds, the reaction can potentially yield a mono-epoxide or a di-epoxide, depending on the stoichiometry of the reagents used. In studies on allylic amines, the protonated ammonium (B1175870) salts have been shown to direct the epoxidation with high diastereoselectivity. rsc.org

Dihydroxylation: Dihydroxylation of the alkene moieties can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This reaction typically results in the syn-addition of two hydroxyl groups across the double bond. Asymmetric dihydroxylation can be achieved using chiral ligands in conjunction with OsO₄, which could lead to the formation of specific stereoisomers of the resulting tetrol. nih.gov

| Reaction | Reagents | Expected Product(s) | Stereochemistry |

| Epoxidation | m-CPBA | Benzyl bis(3,4-epoxybutyl)carbamate | N/A for terminal alkene |

| Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃ | Benzyl bis(3,4-dihydroxybutyl)carbamate | syn-addition |

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. beilstein-journals.orguwindsor.camdpi.com For this compound, both intramolecular (ring-closing metathesis) and intermolecular (cross-metathesis) reactions are conceivable.

Ring-Closing Metathesis (RCM): Treatment of this compound with a ruthenium-based catalyst, such as Grubbs' catalyst, could potentially lead to an intramolecular ring-closing metathesis. However, the formation of a nine-membered ring is entropically disfavored. Studies on N,N-diallylamines have shown that RCM can be used to form five-membered rings. organic-chemistry.orgnih.govwikipedia.org

Cross-Metathesis (CM): Intermolecular cross-metathesis with various olefinic substrates is a more likely transformation. uwindsor.ca The reaction of this compound with a partner alkene in the presence of a metathesis catalyst would lead to the exchange of alkylidene fragments. The success of CM with nitrogen-containing olefins can sometimes be challenging due to catalyst deactivation, though successful examples exist. beilstein-journals.org

| Reaction Type | Catalyst | Potential Outcome | Notes |

| Ring-Closing Metathesis | Grubbs' Catalyst | Formation of a 9-membered ring (disfavored) | Entropically challenging |

| Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | Formation of new C=C bonds with partner alkenes | Catalyst choice is crucial for N-containing substrates |

Diels-Alder Reaction: The but-3-enyl groups in this compound can act as dienophiles in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.orgorganic-chemistry.orgwvu.edusigmaaldrich.commasterorganicchemistry.com The reaction would lead to the formation of a six-membered ring. The electron-withdrawing nature of the carbamate (B1207046) group could influence the reactivity of the dienophile.

1,3-Dipolar Cycloadditions: The alkene moieties can also participate as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrones or azides. wikipedia.orgchesci.comijrpc.com This reaction is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgchesci.com For instance, reaction with a nitrile oxide would yield isoxazoline (B3343090) derivatives. The regioselectivity of the cycloaddition would be governed by the frontier molecular orbital interactions between the dipole and the dipolarophile. researchgate.net

| Reaction | Reactant | Expected Product | Ring Size |

| Diels-Alder | Conjugated Diene (e.g., Butadiene) | Cyclohexene adduct | 6-membered |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Isoxazolidine adduct | 5-membered |

Radical-Mediated Transformations Involving the Alkenes

The double bonds in this compound can also undergo reactions involving free radical intermediates.

Free radical addition to the alkene moieties can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides. For example, the addition of a thiol (R-SH) via a radical mechanism would proceed through a chain reaction involving the thiyl radical (RS•). The thiyl radical adds to the terminal carbon of the double bond to form a more stable secondary carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. This results in an anti-Markovnikov addition product.

Computational studies on the radical cyclization of diallylamines have shown a preference for the formation of five-membered rings. acs.org This suggests that under certain radical conditions, intramolecular cyclization of a radical intermediate derived from this compound could be a competing pathway.

| Reaction | Initiator | Reagent | Expected Major Product | Regioselectivity |

| Radical Addition of Thiol | AIBN or UV light | R-SH | Benzyl bis(4-(alkylthio)butyl)carbamate | Anti-Markovnikov |

Controlled Radical Polymerization Initiations

While specific studies detailing this compound as an initiator for controlled radical polymerization are not prevalent, the presence of two terminal alkene (but-3-enyl) groups suggests its potential to act as a crosslinking agent or monomer in such processes. The terminal double bonds are susceptible to radical addition, a fundamental step in polymerization. In polymerization reactions, molecules with multiple polymerizable groups, such as the two butenyl chains in this carbamate, can form network structures, leading to crosslinked polymers.

Carbamate Functional Group Reactivity

The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis. masterorganicchemistry.com Its reactivity is central to its utility, allowing for its removal under specific conditions without affecting other sensitive parts of a molecule. masterorganicchemistry.com

The removal of the benzyl carbamate group is a critical step in synthetic pathways where it is used as a protecting group. Several methods are available for this deprotection, with hydrogenolysis being the most common. masterorganicchemistry.comacs.org

Hydrogenolysis : This is the most prevalent method for cleaving benzyl carbamates. acs.org The reaction is typically carried out using a palladium catalyst, often palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comorganic-chemistry.org The process is highly efficient and occurs under neutral pH, making it compatible with many other functional groups. masterorganicchemistry.com The reaction yields the deprotected amine, toluene, and carbon dioxide. In cases where other functional groups in the molecule are sensitive to hydrogenation, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be used instead of H₂ gas. organic-chemistry.org

Acidic/Basic Hydrolysis : Benzyl carbamates are generally resistant to hydrolysis by aqueous bases and acidolysis under conditions used for cleaving other protecting groups like tert-butyloxycarbonyl (t-Boc) groups. acs.org However, strong acids can cleave benzyl ethers, a related functional group, though this method's applicability is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The hydrolysis of carbamates in alkaline media is a known degradation pathway, and its rate is influenced by substituents on the carbamate nitrogen and the aromatic ring. ukzn.ac.za Similarly, studies on the acid-catalyzed hydrolysis of various carbamates have shown that the reaction mechanism can vary depending on the acid concentration. rsc.org

Table 1: Deprotection Strategies for Benzyl Carbamate Group

| Method | Reagents and Conditions | Products | Key Features |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C in a solvent like EtOAc or MeOH | Deprotected amine, Toluene, CO₂ | Mild, neutral conditions, widely applicable masterorganicchemistry.comacs.orgorganic-chemistry.org |

| Acidic Hydrolysis | Strong acids (e.g., HBr/AcOH) | Deprotected amine, Benzyl derivatives | Harsher conditions, less common for Cbz chemrxiv.org |

| Basic Hydrolysis | Strong bases (e.g., NaOH, LiOH) | Deprotected amine, Benzyl alcohol, CO₂ | Cbz group is generally resistant acs.orgbeilstein-journals.org |

Transcarbamation is a process that involves the exchange of the alkoxy moiety of a carbamate. chemrxiv.org This transformation can be valuable for modifying the protecting group without a full deprotection-reprotection sequence. For benzyl carbamates, this reaction can be achieved using various reagents. A convenient and efficient method for the transcarbamation of benzyl carbamates to other alkyl carbamates involves using potassium carbonate in the corresponding alcohol under heating. chemrxiv.org This method is noted for its use of inexpensive materials and a simple workup. chemrxiv.org Other methods utilizing tin derivatives as catalysts have also been developed to facilitate the smooth conversion of benzyl carbamates. chemrxiv.orgresearchgate.net

Transition Metal-Catalyzed Transformations

The olefinic and benzylic C-O bonds within this compound provide handles for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds.

Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org The two terminal butenyl groups in this compound are suitable substrates for this reaction. As terminal alkenes, they can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form substituted alkenes, providing a direct method for C-C bond formation at the terminus of the butenyl chains. wikipedia.orgorganic-chemistry.org Intramolecular versions of the Heck reaction are also well-established and can be used to construct cyclic structures. acs.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction typically couples organoboron compounds with organic halides or pseudohalides. While this compound lacks a halide, research has shown that benzyl esters, including carbonates and carbamates, can act as electrophilic coupling partners in Suzuki-Miyaura reactions. rsc.orgkochi-tech.ac.jpacs.org Using a palladium catalyst, the benzyl C-O bond of the carbamate can be cleaved and coupled with an arylboronic acid to form diarylmethane derivatives. rsc.orgkochi-tech.ac.jp This provides a pathway to functionalize the benzyl portion of the molecule. The reactivity of benzyl esters has been found to be intermediate between that of chloro- and bromobenzenes. acs.org

Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between amines and aryl halides. wikipedia.org While the parent molecule, this compound, is not a typical substrate for this reaction, the principles of Buchwald-Hartwig amination are relevant to the broader chemistry of related compounds. The reaction is sensitive to the choice of palladium precatalyst, ligand, base, and solvent. acs.orgnih.gov It allows for the coupling of a wide range of amines with aryl halides and triflates, establishing it as a powerful tool for synthesizing aryl amines. wikipedia.orglibretexts.org

Table 2: Potential Palladium-Catalyzed Reactions

| Reaction | Substrate Moiety | Typical Coupling Partner | Catalyst System (Example) | Potential Product Type |

|---|---|---|---|---|

| Heck | But-3-enyl group | Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, Base | Aryl/Vinyl substituted butenyl chain wikipedia.org |

| Suzuki-Miyaura | Benzyl carbamate group | Arylboronic Acid | PdCl₂, DPEPhos, NaHCO₃ | Diarylmethane derivative rsc.org |

| Buchwald-Hartwig | (Not a direct substrate) | (Aryl Halide + Amine) | [Pd(allyl)Cl]₂, t-BuXPhos, Base | Aryl Amine nih.gov |

Copper-catalyzed reactions represent another important class of transformations in organic synthesis. While specific copper-catalyzed reactions involving this compound are not extensively documented, the functional groups present suggest potential reactivity. For instance, copper catalysts are widely used in azide-alkyne cycloadditions ("click chemistry") and various cross-coupling reactions. The terminal alkenes could potentially be involved in copper-catalyzed carbometalation or aminometalation reactions, followed by subsequent functionalization. The field of copper catalysis is broad, and the specific application to a substrate like this compound would depend on the development of tailored catalytic systems.

Ruthenium-Catalyzed Olefin Metathesis

The presence of two but-3-enyl groups attached to the nitrogen atom makes this compound a prime candidate for ring-closing metathesis (RCM) catalyzed by ruthenium complexes, such as Grubbs or Hoveyda-Grubbs catalysts. This intramolecular reaction would be expected to yield a five-membered nitrogen heterocycle, specifically a substituted 1-benzyloxycarbonyl-2,5-dihydropyrrole, with the concurrent release of ethene gas.

The general transformation is depicted below:

The efficiency of this cyclization would be influenced by several factors, including the choice of the ruthenium catalyst (first, second, or third generation), the reaction temperature, and the solvent. Second-generation Grubbs catalysts, bearing an N-heterocyclic carbene (NHC) ligand, are generally more active and exhibit broader functional group tolerance, making them suitable candidates for this transformation. The benzyl carbamate protecting group is typically stable under these conditions.

A hypothetical data table summarizing expected outcomes from such a reaction is presented below.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Grubbs I | 5 | Dichloromethane (B109758) | 40 | 12 | >95 |

| Grubbs II | 1 | Dichloromethane | 25 | 2 | >98 |

| Hoveyda-Grubbs II | 1 | Toluene | 60 | 1 | >98 |

Interactive Data Table

Mechanistic Studies of Key Reactions

The accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. This involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene catalyst and the olefin substrates, proceeding through a metallacyclobutane intermediate. For the RCM of this compound, this would involve the formation of a ruthenacyclobutane intermediate from one of the butenyl chains, followed by intramolecular reaction with the second butenyl chain.

Kinetic Isotope Effects in Rate-Determining Steps

To elucidate the rate-determining step of the RCM of this compound, kinetic isotope effect (KIE) studies could be performed. By isotopically labeling specific positions of the substrate, for example, by replacing hydrogen with deuterium (B1214612) at the olefinic carbons, one could measure the effect on the reaction rate. A significant primary KIE would be expected if the C-H bond at the labeled position is broken or formed in the rate-determining step. For olefin metathesis, KIEs are often small, as the C-H bonds are not directly involved in the C-C bond reorganization of the cycloaddition and cycloreversion steps. However, secondary KIEs could provide insight into changes in hybridization at the olefinic carbons in the transition state.

Intermediates Characterization and Trapping Experiments

The key intermediates in the catalytic cycle are the ruthenium alkylidenes and the ruthenacyclobutanes. Direct observation of these intermediates is often challenging due to their transient nature. Low-temperature NMR spectroscopy could potentially be used to detect and characterize these species, particularly the ruthenacyclobutane intermediate, in the reaction of a stoichiometric amount of the catalyst with this compound.

Trapping experiments could also be employed. For instance, the addition of a highly reactive olefin could intercept one of the propagating ruthenium alkylidene intermediates, leading to a new, more stable species that can be characterized.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

In the absence of direct experimental observation, Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanisms of olefin metathesis reactions. For the RCM of this compound, DFT calculations could be used to:

Model the reaction energy profile: This would involve calculating the energies of the reactants, transition states, intermediates, and products for the entire catalytic cycle.

Determine the structure of transition states: This would provide insight into the geometry of the key steps, such as the formation of the ruthenacyclobutane intermediate.

Investigate ligand effects: DFT can be used to understand how the electronic and steric properties of the ligands on the ruthenium catalyst influence its reactivity and selectivity.

Predict stereochemical outcomes: If chiral catalysts were used, DFT could help predict and explain the enantioselectivity of the reaction.

A computational study would likely investigate both a dissociative pathway (where a ligand dissociates from the ruthenium center before olefin coordination) and an associative pathway (where the olefin coordinates before ligand dissociation) to determine the most energetically favorable route.

Polymerization and Advanced Materials Applications

Homopolymerization Studies

Currently, there are no published studies on the homopolymerization of Benzyl (B1604629) dibut-3-enylcarbamate. Research in this area would need to explore various polymerization methods to determine if a homopolymer can be synthesized and to characterize its properties.

Radical Polymerization (e.g., bulk, solution, suspension)

Investigations into the radical polymerization of Benzyl dibut-3-enylcarbamate are absent from the scientific literature. Such studies would typically involve using initiators to induce polymerization under different conditions (bulk, solution, or suspension) to assess the feasibility of forming poly(this compound). Key parameters such as reaction kinetics, the molecular weight of the resulting polymer, and its polydispersity would need to be determined. Generally, diallyl compounds can be challenging to polymerize via radical methods due to side reactions like degradative chain transfer, which can limit the achievable molecular weight.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

There is no information regarding the application of controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), to this compound. These advanced techniques are crucial for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. Research in this area would be essential to unlock the potential for creating tailored materials from this monomer.

Copolymerization with Various Monomers

The potential of this compound as a comonomer in copolymerization reactions remains unexplored. Copolymerization is a versatile strategy to create materials with a wide range of properties by combining different monomers.

Synthesis of Linear and Branched Copolymers

No studies have been published on the synthesis of linear or branched copolymers incorporating this compound. Such research would involve reacting the monomer with other vinyl or acrylic monomers to understand how its incorporation affects the final copolymer properties, such as thermal stability, solubility, and mechanical strength.

Incorporation into Network Polymers and Cross-Linked Systems

The difunctional nature of this compound, with its two butenyl groups, suggests it could be a candidate for creating cross-linked networks. However, no literature exists on its use in forming such systems. This would be a critical area of investigation for applications requiring thermosetting materials, hydrogels, or coatings.

Elucidating Monomer Reactivity Ratios in Copolymerization

To effectively design copolymers, it is essential to understand the monomer reactivity ratios, which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer. As there are no copolymerization studies, the reactivity ratios for this compound with any other monomer are unknown. This fundamental data is a prerequisite for predicting and controlling copolymer composition and structure.

Synthesis of Polymeric Architectures

The presence of two terminal double bonds in this compound makes it an ideal candidate for Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to form high molecular weight polymers from α,ω-dienes, with the liberation of a small volatile molecule like ethylene. rsc.org This technique is renowned for its ability to produce polymers with a wide variety of functional groups. rsc.org

Star Polymers, Dendrimers, and Brush Polymers

The synthesis of complex, non-linear polymer architectures such as star polymers, dendrimers, and brush polymers can be envisioned using this compound as a key monomer.

Star Polymers: Star-shaped polymers can be synthesized via ADMET by utilizing a multifunctional core molecule that can initiate the polymerization of the diene monomer. rsc.orgrsc.org By controlling the monomer-to-core ratio, it is possible to tune the molecular weight and arm length of the resulting star polymer. rsc.org The general approach involves the cross-metathesis of this compound with a central core possessing multiple terminal olefin groups.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. youtube.com While direct dendritic growth from this compound is complex, this monomer can be incorporated into dendritic structures. Convergent methods, where dendritic wedges (dendrons) are synthesized first and then attached to a central core, could utilize derivatives of this compound. youtube.com The carbamate (B1207046) functionality itself is a feature in some dendrimer designs, offering specific electronic and conformational properties. nih.govnih.govacs.orgchemrxiv.orgacs.org

Brush Polymers: Polymer brushes, consisting of a central backbone with densely grafted side chains, can be prepared using a "grafting-onto" method. rsc.org A pre-synthesized polymer backbone with reactive sites can be functionalized with poly(this compound) chains. Alternatively, a "grafting-from" approach could involve initiating the polymerization of a suitable monomer from a poly(this compound) macroinitiator. The resulting bottlebrush polymers can exhibit unique solution and solid-state properties due to their crowded architecture. rsc.org

Table 1: Proposed Parameters for the Synthesis of Star Polymers from this compound via ADMET

| Parameter | Proposed Value/Condition | Rationale |

| Monomer | This compound | Contains two terminal alkenes suitable for ADMET. |

| Core Molecule | 1,3,5-Trivinylcyclohexane | Provides a trifunctional core for star polymer formation. |

| Catalyst | Grubbs' 2nd Generation Catalyst | Known for high activity and functional group tolerance in ADMET. d-nb.info |

| Monomer/Core Ratio | 10:1 to 50:1 | Allows for control over the arm length and overall molecular weight. rsc.org |

| Solvent | Toluene, Anhydrous | Common solvent for ADMET, ensures solubility of reactants and polymer. |

| Temperature | 40-60 °C | Balances reaction rate and catalyst stability. rsc.org |

| Reaction Time | 12-48 hours | Sufficient time for high monomer conversion and polymer growth. |

This table presents a hypothetical synthetic strategy based on established principles of ADMET polymerization for star polymers.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for introducing diverse functionalities into a polymer that might not be compatible with the initial polymerization conditions. nih.govcmu.edu The polymer derived from this compound offers two primary sites for such modifications: the residual alkene moieties within the polymer backbone and the carbamate linkages.

Chemical Modification of Residual Alkene Moieties

The ADMET polymerization of this compound results in a polymer with internal double bonds along the backbone. These alkene groups are amenable to a variety of chemical transformations, with thiol-ene chemistry being a particularly efficient and versatile "click" reaction. wiley-vch.dersc.org

The thiol-ene reaction involves the addition of a thiol compound across a double bond, typically initiated by UV light or a radical initiator. thieme-connect.de This reaction is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. thieme-connect.de By selecting thiols with different functionalities (e.g., hydrophilic, hydrophobic, fluorescent, or bioactive groups), the properties of the poly(this compound) can be precisely tailored. For example, reaction with a hydrophilic thiol like mercaptoethanol would increase the polymer's hydrophilicity, while reaction with a fluorescently tagged thiol would allow for imaging applications.

Table 2: Potential Thiol-Ene Modifications of Poly(this compound)

| Modifying Thiol | Resulting Functionality | Potential Application |

| 1-Thioglycerol | Increased Hydrophilicity | Biomaterials, hydrogels |

| Dodecanethiol | Increased Hydrophobicity | Coatings, adhesives |

| Cysteamine Hydrochloride | Introduction of Amine Groups | Further functionalization, pH-responsive materials |

| Mercaptoacetic acid | Introduction of Carboxylic Acid Groups | pH-responsive materials, bioconjugation |

| Dansyl-cysteamine | Fluorescent Labeling | Imaging, sensing |

This table illustrates hypothetical modifications based on the principles of thiol-ene chemistry.

Derivatization of Carbamate Linkages within Polymer Chains

The carbamate linkage (-O-CO-N<) within the polymer backbone presents another site for chemical modification, primarily through hydrolysis. Carbamates are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the linkage to yield an alcohol, an amine, and carbon dioxide. carbodiimide.comescholarship.orgplasticprop.comresearchgate.netnih.govresearchgate.net

This hydrolytic instability can be exploited to create degradable polymers. The rate of hydrolysis can be influenced by the specific chemical environment of the carbamate and the external conditions. researchgate.net For poly(this compound), controlled hydrolysis would lead to the breakdown of the polymer into smaller, potentially biocompatible fragments. This is a desirable characteristic for applications in areas like drug delivery and temporary medical implants.

Beyond complete cleavage, the nitrogen atom of the carbamate could potentially be a site for further reactions, although this is generally less common than modification of the alkene groups.

Application as Building Blocks for Functional Materials

The versatility of this compound in polymerization and post-polymerization modification makes it a valuable building block for a wide range of functional materials. nih.govnih.govacs.orgchemrxiv.orgacs.org

By carefully selecting the synthetic route and modification strategies, materials with tailored properties can be designed. For example, crosslinked networks can be formed by reacting the poly(this compound) with multifunctional thiols, leading to the formation of elastomers or thermosets with tunable mechanical properties. rsc.orgnih.gov

The incorporation of specific functional groups via post-polymerization modification can lead to materials with applications in:

Biomaterials: Introduction of biocompatible or bioactive moieties could render the polymer suitable for tissue engineering scaffolds or drug delivery vehicles. nih.govnih.gov The degradable nature of the carbamate linkage would be advantageous in these applications.

Coatings and Adhesives: The ability to tune the hydrophobicity and crosslinking density allows for the development of specialized coatings and adhesives with controlled surface properties and bond strengths.

Sensors: Incorporation of chromophores or fluorophores that respond to changes in the local environment could lead to the development of chemical sensors.

Broader searches on related topics, including the polymerization of diallyl carbamates, ring-closing metathesis in polymer science, and the use of bifunctional carbamate monomers, also did not provide any specific information or data related to "this compound."

This lack of available information prevents the generation of a scientifically accurate and detailed article according to the provided outline. The requested sections on its role as a precursor for polymer networks, its integration into advanced organic monomers, and its function as bifunctional linkers, along with the required data tables, cannot be fulfilled based on the current body of publicly accessible scientific literature.

Therefore, this article cannot be generated as requested due to the absence of research data on the specified applications of "this compound."

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental framework for the structural assignment of Benzyl (B1604629) dibut-3-enylcarbamate.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl dibut-3-enylcarbamate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between 7.3 and 7.4 ppm, as a multiplet. The benzylic methylene (B1212753) protons (CH₂-Ph) would likely resonate as a singlet around 5.1-5.2 ppm.

The two dibut-3-enyl groups introduce more complex signals. The terminal vinyl protons (=CH₂) are expected to show characteristic resonances in the olefinic region, with the internal methine proton (-CH=) appearing as a multiplet around 5.7-5.9 ppm and the terminal methylene protons (=CH₂) as multiplets between 5.0 and 5.2 ppm. The allylic methylene protons (-N-CH₂-CH=) are predicted to be in the range of 3.8-4.0 ppm, likely as a doublet of triplets. The methylene protons adjacent to the allylic position (-CH₂-CH₂-N) would resonate further upfield, around 2.3-2.5 ppm, as a quartet. Due to the rotational freedom and potential for conformational isomers, some of these signals may appear broadened.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals are anticipated for the carbonyl carbon of the carbamate (B1207046) group, the aromatic carbons, the benzylic carbon, and the carbons of the two butenyl chains. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 155-157 ppm. The aromatic carbons of the benzyl group will appear between 127 and 137 ppm. chemguide.co.uk The benzylic carbon (CH₂-Ph) is predicted around 67-68 ppm.

For the butenyl chains, the olefinic carbons are expected at approximately 134-135 ppm (-CH=) and 117-118 ppm (=CH₂). The methylene carbon attached to the nitrogen (-N-CH₂) is anticipated around 48-50 ppm, while the other methylene carbon (-CH₂-CH₂-N) would be found further upfield at approximately 33-35 ppm.

Predicted ¹H and ¹³C NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 - 7.40 | m |

| Benzylic-CH₂ | 5.10 - 5.20 | s |

| -CH=CH₂ | 5.70 - 5.90 | m |

| =CH₂ | 5.00 - 5.20 | m |

| N-CH₂- | 3.80 - 4.00 | dt |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 155 - 157 |

| Aromatic C (quaternary) | 136 - 137 |

| Aromatic CH | 127 - 129 |

| -CH= | 134 - 135 |

| =CH₂ | 117 - 118 |

| Benzylic-CH₂ | 67 - 68 |

| N-CH₂- | 48 - 50 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity and through-space interactions within this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons in the butenyl chains (-CH₂-CH₂-N) and between the allylic methylene protons and the olefinic methine proton (-N-CH₂-CH=).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal at ~5.1-5.2 ppm would correlate with the carbon signal at ~67-68 ppm, confirming the benzylic CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule. For example, NOE cross-peaks might be observed between the benzylic protons and the protons of the butenyl chains, indicating their spatial proximity.

Advanced NMR Techniques for Polymer Microstructure Analysis

While this compound is a small molecule, the principles of advanced NMR techniques are critical in polymer chemistry. Should this molecule be used as a monomer for polymerization, techniques such as Diffusion-Ordered Spectroscopy (DOSY) could be used to analyze the size and dispersity of the resulting polymer. Furthermore, specialized 2D and 3D NMR experiments could elucidate the microstructure and tacticity of the polymer chain, which are crucial for determining its physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound (C₁₆H₂₁NO₂). This is a critical step in the identification of a new compound, as it distinguishes it from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structural components.

For this compound, several characteristic fragmentation pathways are expected. A primary fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a dibut-3-enylcarbamate radical. Another prominent fragmentation pathway for benzyl carbamates is the loss of the benzyl group to form a protonated carbamic acid, which can then decarboxylate. cdnsciencepub.comchemicalbook.com The loss of one or both butenyl chains through various cleavage mechanisms is also anticipated. Common fragment ions would likely include those corresponding to the butenyl cation (m/z 55) and the tropylium (B1234903) ion (m/z 91), which is characteristic of benzyl-containing compounds. The analysis of these fragmentation pathways provides conclusive evidence for the presence of the benzyl, carbamate, and dibut-3-enyl moieties within the molecule.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl cation |

| Dibut-3-enylcarbamate radical |

| Butenyl cation |

| Tropylium ion |

| Benzyl alcohol |

| N-allylbenzylamine |

| but-3-en-1-ol |

| N-benzyl-N-butylamine |

| N-benzyl-N-(sec-butyl)amine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

In the absence of experimental data, a theoretical analysis can predict the expected absorption and scattering bands based on the known functional groups present in this compound. The key functional groups are the carbamate group (-O-C(=O)-N-), the benzyl group (C6H5CH2-), and the two but-3-enyl groups (-CH2-CH=CH2).

Expected Infrared (IR) Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibrational Mode |

| C=O (carbamate) | 1730-1680 | Strong stretching vibration, characteristic of the carbonyl group in the carbamate linkage. |

| C-N (carbamate) | 1350-1200 | Stretching vibration. |

| C-O (carbamate) | 1250-1000 | Stretching vibration. |

| C=C (alkene) | 1680-1640 | Medium intensity stretching vibration of the double bond in the butenyl groups. |

| =C-H (alkene) | 3100-3000 | Stretching vibration of the C-H bonds on the double bond. |

| =C-H (alkene) | 1000-650 | Out-of-plane bending vibrations, which can be diagnostic of the substitution pattern. |

| C-H (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C=C (aromatic) | 1600-1450 | Characteristic ring stretching vibrations. |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the methylene groups. |

Expected Raman Scattering Bands:

Raman spectroscopy would be expected to provide complementary information. The C=C double bond of the butenyl group and the aromatic ring stretching vibrations are typically strong and easily identifiable in Raman spectra. The C=O stretch of the carbamate, while strong in the IR, would likely be weaker in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature found no published X-ray crystallography data for this compound. Therefore, the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and crystal packing information, has not been experimentally determined and reported.

X-ray crystallography is a powerful technique that provides unambiguous structural elucidation for crystalline compounds. The process involves growing a single crystal of the substance, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. Should a crystalline sample of this compound be prepared and analyzed in the future, this technique would provide definitive insights into its molecular architecture.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electronic distribution and the preferred spatial arrangements of atoms, which in turn dictate the molecule's reactivity and physical characteristics.

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potentials)

A comprehensive analysis of the electronic structure of Benzyl (B1604629) dibut-3-enylcarbamate would involve the calculation of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, the calculation of the electrostatic potential surface would reveal the distribution of charge within the molecule, highlighting electron-rich and electron-deficient regions. This information is vital for predicting how the molecule would interact with other chemical species, for instance, in electrophilic or nucleophilic attacks. However, specific data regarding the HOMO/LUMO energies and electrostatic potential maps for Benzyl dibut-3-enylcarbamate are not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple rotatable bonds in this compound suggests a flexible structure with numerous possible conformations. A thorough conformational analysis, typically performed using computational methods, would identify the low-energy conformers and the energy barriers between them. This is essential for understanding the molecule's behavior in different environments.

Molecular dynamics simulations could further provide a dynamic picture of the conformational landscape of this compound over time, offering insights into its flexibility and how it might interact with other molecules, such as solvents or reactants. At present, no such conformational analyses or molecular dynamics simulation studies have been published for this compound.

Reaction Energetics and Transition State Mapping

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about the energy changes that occur as reactants are converted into products.

Computational Elucidation of Reaction Mechanisms

For a molecule like this compound, which contains reactive butenyl groups, computational studies could elucidate the mechanisms of various potential reactions, such as electrophilic additions to the double bonds or reactions involving the carbamate (B1207046) functionality. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway. No such computational studies on the reaction mechanisms of this compound have been reported.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational chemistry can be employed to predict the regioselectivity and stereoselectivity. By calculating the activation energies for the different possible reaction pathways, it is possible to determine which product is kinetically favored. For reactions involving the butenyl groups of this compound, computational studies could predict, for example, whether a reaction would occur at the internal or terminal carbon of the double bond. Such predictive studies for this specific molecule are currently absent from the scientific literature.

Polymerization Process Modeling

The two butenyl groups in this compound suggest its potential as a monomer in polymerization reactions. Computational modeling of the polymerization process could offer valuable insights into the reaction mechanism, the structure of the resulting polymer, and its properties. Such models could simulate the initiation, propagation, and termination steps of the polymerization, providing a molecular-level understanding of the process. However, no research on the computational modeling of the polymerization of this compound has been published.

Simulation of Polymerization Kinetics

Currently, there are no specific published simulations of the polymerization kinetics for this compound. However, should such research be undertaken, it would likely employ kinetic Monte Carlo (kMC) or other simulation methods to model the complex processes involved in its polymerization, such as acyclic diene metathesis (ADMET). These simulations would aim to predict the rate of reaction, the evolution of monomer concentration over time, and the effect of catalyst concentration and temperature on the polymerization process.

Hypothetical Data Table for Future Kinetic Simulations:

| Parameter | Description | Potential Value Range |

| k_init | Rate constant for initiation | To be determined |

| k_prop | Rate constant for propagation | To be determined |

| [M]₀ | Initial monomer concentration | 0.1 - 2.0 M |

| [Cat] | Catalyst concentration | 10⁻³ - 10⁻⁵ M |

| T | Temperature | 25 - 100 °C |

Prediction of Polymer Chain Growth and Microstructure

Predictive models for the polymer chain growth and microstructure of poly(this compound) are also not yet available. Future computational studies would likely utilize molecular dynamics (MD) simulations or coarse-grained models. These simulations could predict key properties such as the average molecular weight (Mn), the dispersity (Đ) of the polymer chains, and the distribution of cis/trans double bonds within the polymer backbone, which would be a result of the metathesis polymerization mechanism.

Structure-Reactivity Relationship Studies

Understanding the relationship between the molecular structure of this compound and its reactivity is fundamental for its application in catalysis and polymer synthesis.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's chemical structure with its activity. In the context of this compound, QSAR studies could be developed to predict its efficacy as a ligand or its polymerizability with different metathesis catalysts. These models would require a dataset of structurally related carbamates and their experimentally determined activities. Molecular descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and topological indices would be calculated and used to build the predictive model.

Illustrative QSAR Descriptor Table for Future Studies:

| Descriptor | Type | Relevance |

| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Electronic | Relates to the molecule's ability to accept electrons. |

| Steric Hindrance | Steric | Influences the approach of the catalyst to the double bonds. |

| Dipole Moment | Electronic | Affects solubility and intermolecular interactions. |

Predictive Models for Synthetic Outcomes

Predictive models for the synthetic outcomes of reactions involving this compound are yet to be developed. Such models, often powered by machine learning algorithms trained on extensive reaction data, could predict the yield and selectivity of its polymerization or its participation in other chemical transformations. These models would consider variables such as the choice of catalyst, solvent, temperature, and reaction time to forecast the likely outcome of a given synthetic protocol.

Future Research Directions and Unexplored Potential

Development of Novel Stereoselective Synthetic Routes

The synthesis of carbamates is a well-established field; however, the stereoselective synthesis of highly substituted carbamates remains a challenge. Future research could focus on developing novel catalytic methods for the asymmetric synthesis of Benzyl (B1604629) dibut-3-enylcarbamate analogs. This could involve the use of chiral catalysts to control the stereochemistry at positions alpha to the nitrogen or on the butenyl chains. For instance, asymmetric hydroamination or allylic amination strategies could be explored to introduce chirality.

Furthermore, the development of stereoselective methods for the preparation of N-carbamate-protected α,β-unsubstituted β-aminoacrylates, which are vinylogous carbamates, highlights the potential for creating complex chiral structures from carbamate (B1207046) precursors. bldpharm.com Adapting such methodologies to the dibut-3-enyl system could provide access to a new class of chiral building blocks.

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Potential Outcome | Key Considerations |

| Asymmetric Hydroamination | Introduction of chirality on the butenyl chains. | Catalyst selection, regioselectivity, and enantioselectivity. |

| Asymmetric Allylic Amination | Controlled formation of stereocenters adjacent to the nitrogen. | Nature of the activating group, ligand design for the metal catalyst. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Development of suitable chiral resolving agents or chromatographic methods. |

Exploration of Bioorthogonal Chemistry Applications via Alkene Functionality

The two terminal alkene functionalities in Benzyl dibut-3-enylcarbamate are prime handles for bioorthogonal chemistry. These reactions occur with high selectivity and efficiency in complex biological environments. The but-3-enyl groups can participate in a variety of bioorthogonal ligations, making the molecule a potential tool for labeling and tracking biomolecules.

One of the most promising applications is the inverse-electron-demand Diels-Alder (IEDDA) reaction between the alkenes and tetrazine derivatives. This reaction is known for its exceptionally fast kinetics and is widely used in live-cell imaging and proteomics. This compound could be incorporated into a larger molecule of biological interest, and the alkene handles would then be available for rapid and specific labeling with a tetrazine-functionalized probe. Additionally, photo-inducible "photoclick" reactions involving tetrazoles and alkenes offer another avenue for spatiotemporal control over labeling.

Table 2: Potential Bioorthogonal Reactions

| Reaction Type | Reaction Partner | Resulting Linkage | Key Advantages |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Dihydropyridazine | Extremely fast kinetics, high selectivity, biocompatible. |

| Photo-induced Tetrazole Ligation | Tetrazole | Pyrazoline | Spatiotemporal control via light activation. |

| Thiol-ene Reaction | Thiol | Thioether | High efficiency, can be initiated by light or radicals. |

Integration into Self-Healing and Responsive Polymer Systems

The presence of two polymerizable alkene groups suggests that this compound could serve as a valuable monomer or cross-linker in the development of advanced polymer materials. Specifically, its integration into self-healing and responsive polymer systems is a compelling area of future research. Self-healing polymers have the ability to repair damage, and many of these systems rely on reversible covalent bond formation, such as the Diels-Alder reaction.

By polymerizing the but-3-enyl groups, a polymer with pendant benzyl carbamate moieties could be formed. The benzyl group can be cleaved under specific conditions, revealing a primary amine that could then participate in secondary cross-linking or other functionalization reactions. Alternatively, the alkene groups themselves can be utilized in cross-linking reactions, such as olefin metathesis, to create responsive polymer networks. The integration of this compound could lead to materials that respond to stimuli like heat, light, or specific chemical triggers.

Catalytic Applications as a Ligand Precursor or Intermediate

Carbamates are known to act as ligands for a variety of metal catalysts. The nitrogen and oxygen atoms of the carbamate group can coordinate to a metal center, influencing its catalytic activity and selectivity. This compound could be investigated as a precursor to novel ligands. The benzyl group can be removed to unmask the carbamate, which can then be coordinated to a metal. The butenyl side chains could also play a role in modulating the steric and electronic properties of the resulting metal complex.

Furthermore, the compound itself could be a substrate in catalytic transformations that proceed through a carbamate-ligated intermediate. For example, in the synthesis of isocyanates, carbamates are key precursors, and various metal catalysts have been developed for their efficient conversion. Research into the catalytic decomposition of this compound could provide insights into new, milder routes to functionalized isocyanates.

Mechanistic Exploration of Complex Transformations

The unique combination of functional groups in this compound makes it an interesting substrate for studying complex reaction mechanisms. For instance, the intramolecular interactions between the alkene chains and the carbamate group could lead to novel cyclization reactions. The development of a protocol for the conversion of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates suggests that the carbamate moiety can participate in intramolecular transformations of the alkene chains.

Detailed mechanistic studies, likely employing a combination of experimental techniques (kinetics, isotope labeling) and computational modeling, could uncover new reaction pathways. Understanding the mechanism of transformations involving this compound could lead to the development of new synthetic methodologies for the construction of complex nitrogen-containing heterocycles.

Q & A